Sub-Nanomolar OTUB1 Potency: A 4-Fold Improvement over Close Structural Analogs
In a standardized biochemical assay measuring inhibition of N-terminal His-6 tagged OTUB1 (residues 40-271) using Ub-Rho as a substrate, compound 941992-29-6 demonstrated an IC50 of 0.420 nM [1]. Compared to BDBM50591321 (CHEMBL5172138), a structurally related N-sulfonamide-tetrahydroquinoline from the same study, which showed an IC50 of 1.70 nM under identical assay conditions, this represents a 4-fold greater potency [2]. A third analog, BDBM50591324 (CHEMBL5185273), achieved an even higher potency of 0.170 nM, but its OTUB1 selectivity profile differs, highlighting the nuanced SAR within this series [3].
| Evidence Dimension | OTUB1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.420 nM |
| Comparator Or Baseline | BDBM50591321 (CHEMBL5172138): IC50 = 1.70 nM; BDBM50591324 (CHEMBL5185273): IC50 = 0.170 nM |
| Quantified Difference | 4-fold more potent than BDBM50591321; 2.5-fold less potent than BDBM50591324 |
| Conditions | Inhibition of N-terminal His-6 tagged OTUB1 (residues 40-271) expressed in E. coli BL21 (DE3) using Ub-Rho as substrate [1][2][3] |
Why This Matters
A 4-fold increase in potency over a close analog can significantly reduce the required working concentration in cellular assays, minimizing off-target effects and improving assay window.
- [1] BindingDB. BDBM50591323 (CHEMBL5173239). Affinity Data: IC50 0.420 nM (OTUB1). Fudan University; curated by ChEMBL. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591323 View Source
- [2] BindingDB. BDBM50591321 (CHEMBL5172138). Affinity Data: IC50 1.70 nM (OTUB1). Fudan University; curated by ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591321 View Source
- [3] BindingDB. BDBM50591324 (CHEMBL5185273). Affinity Data: IC50 0.170 nM (OTUB1). Fudan University; curated by ChEMBL. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591324 View Source
